1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one
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Overview
Description
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a tetrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate aniline derivatives with formamide, followed by the introduction of the tetrazole ring through cycloaddition reactions. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core but lack the tetrazole ring, resulting in different chemical and biological properties.
Tetrazole-containing compounds: These compounds contain the tetrazole ring but differ in the rest of their structure, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the quinazolinone and tetrazole moieties, which imparts distinct properties that are not observed in other similar compounds.
Properties
CAS No. |
88267-84-9 |
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Molecular Formula |
C10H8N6O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-methyl-2-(2H-tetrazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C10H8N6O/c1-16-7-5-3-2-4-6(7)10(17)11-9(16)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) |
InChI Key |
KHYCMLYIJBSGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C3=NNN=N3 |
Origin of Product |
United States |
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